molecular formula C8H11N3O4 B12912122 2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one CAS No. 60185-69-5

2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one

Katalognummer: B12912122
CAS-Nummer: 60185-69-5
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: HWMINLUHONSISM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common route might include the reaction of a butyl-substituted pyrimidine derivative with a nitrating agent to introduce the nitro group, followed by hydrolysis to form the hydroxyl group.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl and nitro groups can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 2-Butyl-6-oxo-5-nitropyrimidin-4(1H)-one.

    Reduction: 2-Butyl-6-hydroxy-5-aminopyrimidin-4(1H)-one.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butyl-6-hydroxy-4(1H)-pyrimidinone: Lacks the nitro group.

    2-Butyl-5-nitro-4(1H)-pyrimidinone: Lacks the hydroxyl group.

    6-Hydroxy-5-nitropyrimidin-4(1H)-one: Lacks the butyl group.

Uniqueness

2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one is unique due to the presence of both the nitro and hydroxyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

60185-69-5

Molekularformel

C8H11N3O4

Molekulargewicht

213.19 g/mol

IUPAC-Name

2-butyl-4-hydroxy-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O4/c1-2-3-4-5-9-7(12)6(11(14)15)8(13)10-5/h2-4H2,1H3,(H2,9,10,12,13)

InChI-Schlüssel

HWMINLUHONSISM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.